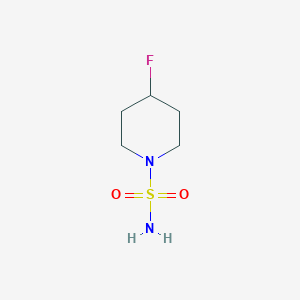
4-Fluoropiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropiperidine-1-sulfonamide is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. . The sulfonamide group further contributes to its biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine-1-sulfonamide typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives followed by sulfonamide formation. The fluorination step can be achieved using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The sulfonamide formation involves the reaction of the fluorinated piperidine with sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Fluoropiperidine-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication. Additionally, the fluorine atom’s electronic effects can modulate the compound’s interaction with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar conformational properties.
4-Fluoropyridine: A fluorinated pyridine with distinct electronic properties.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness: 4-Fluoropiperidine-1-sulfonamide stands out due to its combined fluorine and sulfonamide functionalities, which confer unique pharmacokinetic and biological properties. This dual functionality makes it a versatile compound in drug discovery and other scientific research areas .
Properties
Molecular Formula |
C5H11FN2O2S |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-fluoropiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10) |
InChI Key |
QUADDRBANYBCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















